(4-Indanyl)trimethylsilane
Description
(4-Indanyl)trimethylsilane is an organosilicon compound featuring a trimethylsilane group attached to the 4-position of an indane moiety. For example, (4-(Dimethylsilyl)phenyl)methanol is synthesized via reaction of (4-bromophenyl)methanol with chlorodimethylsilane in the presence of n-butyllithium , and similar strategies could apply to (4-Indanyl)trimethylsilane.
Properties
Molecular Formula |
C12H18Si |
|---|---|
Molecular Weight |
190.36 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaH(4-Indanyl)trimethylsilane
Industrial Production Methods
Industrial production of (4-Indanyl)trimethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Comparison with Similar Compounds
Table 1: Key Properties of Trimethylsilane Derivatives
- Reactivity : Trimethylsilane derivatives with electron-withdrawing groups (e.g., bromo-ethynyl) exhibit higher electrophilicity, as seen in (4-Bromophenylethynyl)trimethylsilane’s use in Suzuki couplings . In contrast, electron-donating groups like methoxy (in (4-Methoxyphenyl)trimethylsilane) may stabilize intermediates in acid-catalyzed reactions .
Challenges and Limitations
- Steric Hindrance : The indanyl group in (4-Indanyl)trimethylsilane may limit accessibility in catalytic sites, requiring optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
- Substituent Sensitivity : Bromo- or thioether-containing silanes (e.g., (4-Bromophenylethynyl)trimethylsilane) are prone to hydrolysis or oxidation, necessitating anhydrous handling .
Biological Activity
(4-Indanyl)trimethylsilane is a silane compound that has garnered attention in the field of organic chemistry for its potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the current knowledge on the biological activity of (4-Indanyl)trimethylsilane, including its mechanisms of action, therapeutic applications, and relevant case studies.
(4-Indanyl)trimethylsilane is characterized by its unique indanyl structure, which contributes to its reactivity and interaction with biological systems. The presence of the trimethylsilyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Mechanisms of Biological Activity
The biological activity of (4-Indanyl)trimethylsilane can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that (4-Indanyl)trimethylsilane may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
- Antioxidant Properties : There is emerging evidence that (4-Indanyl)trimethylsilane exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.
Therapeutic Applications
Research indicates that (4-Indanyl)trimethylsilane may have potential applications in various therapeutic areas:
- Anticancer Activity : Some studies have suggested that compounds similar to (4-Indanyl)trimethylsilane exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Research : A study examining the effects of silane derivatives on cancer cell lines found that (4-Indanyl)trimethylsilane showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Inflammation Models : In animal models of inflammation, (4-Indanyl)trimethylsilane demonstrated a reduction in inflammatory markers, suggesting its potential use in treating conditions such as arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
Research Findings
Recent findings highlight the importance of further research into the pharmacokinetics and pharmacodynamics of (4-Indanyl)trimethylsilane. Studies focusing on:
- Metabolic Pathways : Understanding how the compound is metabolized in vivo will provide insights into its efficacy and safety.
- Synergistic Effects : Investigating potential synergistic effects with other therapeutic agents could enhance its clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
